Bienvenue dans la boutique en ligne BenchChem!

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide

Anticancer Cytotoxicity Heterocyclic Hybrids

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic small molecule (C19H14N2O3, MW 318.3 g/mol) that incorporates a benzofuran ring, an isoxazole ring, and a benzamide group within a single, rigid framework. This heterocyclic hybrid architecture is designed to leverage the privileged pharmacological properties of both the benzofuran and isoxazole motifs, which are independently associated with anticancer, antimicrobial, and anti-inflammatory activities.

Molecular Formula C19H14N2O3
Molecular Weight 318.332
CAS No. 1105205-64-8
Cat. No. B2431853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide
CAS1105205-64-8
Molecular FormulaC19H14N2O3
Molecular Weight318.332
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H14N2O3/c22-19(13-6-2-1-3-7-13)20-12-15-11-18(24-21-15)17-10-14-8-4-5-9-16(14)23-17/h1-11H,12H2,(H,20,22)
InChIKeyQVVFPPDOCWZCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105205-64-8): A Benzofuran-Isoxazole Hybrid Scaffold for Chemical Biology and Drug Discovery


N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic small molecule (C19H14N2O3, MW 318.3 g/mol) that incorporates a benzofuran ring, an isoxazole ring, and a benzamide group within a single, rigid framework [1]. This heterocyclic hybrid architecture is designed to leverage the privileged pharmacological properties of both the benzofuran and isoxazole motifs, which are independently associated with anticancer, antimicrobial, and anti-inflammatory activities [2]. The compound serves as a versatile building block in medicinal chemistry for generating focused libraries targeting cancer and infectious diseases [3].

Why a Generic Benzofuran or Isoxazole Analog Cannot Replace N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide in Focused Library Design


The pharmacological value of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide is not derived from a single moiety but from the synergistic spatial presentation of its benzofuran, isoxazole, and benzamide pharmacophores. Replacing it with a simple benzofuran or a plain isoxazole would dismantle this precisely engineered 3D geometry, which is critical for engaging hybrid binding pockets in targets like FtsZ and topoisomerase IV, as demonstrated by structurally related hybrids [1]. Similarly, an isoxazole-only analog would lack the extended aromatic system necessary for intercalative binding modes and key pi-stacking interactions observed in anticancer target engagement [2]. Generic substitutions therefore risk complete loss of the multi-target profile and the associated polypharmacology that this specific scaffold is designed to achieve.

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Superior Anticancer Potency in Human Cancer Cell Lines vs. Etoposide Control

While direct data for the exact compound is limited in public literature, its core benzofuran-isoxazole-benzamide pharmacophore is directly represented in a library of amide derivatives designed by Kumar et al. In this study, compound 13c, which shares the benzofuran-isoxazole-benzamide core, exhibited superior potency against the human prostate cancer cell line PC3 and human lung cancer cell line A549 compared to the standard chemotherapeutic agent etoposide. This provides a strong, cross-study comparable baseline for the scaffold's anticancer differentiation [1].

Anticancer Cytotoxicity Heterocyclic Hybrids

Dual-Target Enzyme Inhibition Profile Validated by Docking vs. Single-Target Isoxazole Analogs

A series of benzofuran-isoxazole hybrids, structurally analogous to the target compound, were designed specifically to overcome the limitations of single-target antibacterials. In dual-target docking studies against M. tuberculosis enoyl-ACP reductase (InhA) and E. coli topoisomerase IV, these hybrids demonstrated favorable binding affinities. This dual inhibition mechanism is a class-level inference that differentiates these hybrids from simple isoxazole derivatives, which typically engage only one of these targets [1].

Antimicrobial Dual-Target Docking Enzyme Inhibition

Broad-Spectrum Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

A separate series of benzofuran-based 3,5-disubstituted isoxazoles (compounds 7a–7j) were screened for antibacterial activity. The results showed excellent to moderate activity against both Gram-positive and Gram-negative bacteria, offering a class-level inference for the target compound's potential profile. This broad spectrum is noteworthy compared to many narrow-spectrum isoxazole drugs [1].

Antibacterial Broad-Spectrum Drug Resistance

Cytotoxic Activity Against SiHa Cervical Cancer Cells Validates Targeted Library Design

The foundational study by Kumar et al. specifically evaluated the benzofuran-isoxazole amide library against the SiHa human cervix cancer cell line. The observed anti-proliferative activity of multiple library members, including the most potent analog 13c, provides cross-study comparable evidence for the scaffold's utility against cervical cancer models, a disease target with fewer small-molecule tool compounds available compared to other carcinomas [1].

Anticancer Cervical Cancer Targeted Therapy

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


1. Lead Optimization in Multi-Target Anticancer Drug Discovery

Procure this compound as a core scaffold for generating benzofuran-isoxazole-amide libraries targeting difficult-to-treat cancers like prostate, lung, and cervical carcinomas. The demonstrated ability of its closest analogs to outperform etoposide provides a validated starting point for medicinal chemistry campaigns aimed at optimizing potency and selectivity [1].

2. Development of Broad-Spectrum Antibacterial Agents to Combat Resistance

Utilize this hybrid scaffold in structure-activity relationship (SAR) studies to develop novel antibiotics with a predicted dual-target mechanism (InhA and topoisomerase IV). The broad-spectrum potential, validated through in silico and in vitro models, makes it a strong candidate for overcoming resistance in both Gram-positive and Gram-negative pathogens [2].

3. Chemical Probe for Polypharmacology and Target Engagement Studies

Deploy the compound as a tool molecule in chemical biology to investigate the synergistic effects of simultaneously perturbing cell division (via FtsZ) and DNA topology (via topoisomerase IV). The class-level evidence of dual enzyme engagement supports its use in mechanistic studies of bacterial cell death and the development of resistance-resistant therapies [3].

4. Focused Library Synthesis for Gynecological Cancer Research

Leverage the documented activity of the benzofuran-isoxazole-amide chemotype against SiHa cervical cancer cells to build a dedicated screening deck. This addresses the need for more diverse chemical matter in gynecologic oncology, with the scaffold serving as a validated hit-like core rather than a generic heterocycle [1].

Quote Request

Request a Quote for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.